molecular formula C20H22N2O3 B2684233 N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide CAS No. 905686-66-0

N-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-methylbenzamide

Cat. No. B2684233
CAS RN: 905686-66-0
M. Wt: 338.407
InChI Key: JJNTZTAQXSELNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of the N-(p-ethoxyphenyl) group on β-lactams, which can be oxidatively removed by ceric ammonium nitrate in good yield . The synthesis process involves standard [2+2] ketene-imine cycloadditions (Staudinger reaction). The effects of solvent, molar equivalent of CAN, and different temperatures have been investigated to establish optimum conditions .


Molecular Structure Analysis

The molecular structure analysis of similar compounds shows that they crystallize in specific space groups with one molecule in the asymmetric unit . The crystal structure contains weak C–H···O intermolecular and C–H···N intramolecular H-bonds . Molecular parameters obtained from theoretical calculations are close to those from X-ray analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the oxidative removal of the N-(p-ethoxyphenyl) group on β-lactams by ceric ammonium nitrate . This reaction yields N-dearylated 2-azetidinones in good to excellent yields .

Scientific Research Applications

Radiolabeled Compounds for Receptor Imaging

Radiolabeled compounds, such as [11C]L-159,884, a nonpeptide angiotensin II antagonist, have been developed for angiotensin II, AT1 receptor imaging. These compounds, due to their potent and selective ligand properties for the AT1 receptor, represent potential tools for medical diagnostics and research (Hamill et al., 1996).

Pharmaceutical Impurities Identification

In the pharmaceutical industry, the identification and isolation of impurities are crucial for drug safety. Novel impurities of anti-diabetic drug Repaglinide have been detected and characterized, demonstrating the importance of advanced analytical techniques in ensuring drug purity and compliance with regulatory standards (Kancherla et al., 2018).

Antimicrobial Activity

A series of compounds have been synthesized and screened for their in vitro antibacterial and antifungal activities. This research contributes to the development of new therapeutic agents for treating microbial diseases, highlighting the potential of benzamide derivatives in antimicrobial drug discovery (Desai et al., 2013).

Neuroleptic Properties Exploration

The investigation of neuroleptic agents, such as N-(1-benzyl-3-pyrrolidinyl)-5-chloro-2-methoxy-4-methylaminobenzamide, has provided insights into their behavioral pharmacology and mechanism of action. These studies are significant for understanding the pharmacological properties of benzamide derivatives and their potential therapeutic applications (Kuribara & Tadokoro, 2004).

properties

IUPAC Name

N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-3-25-18-9-7-17(8-10-18)22-13-16(12-19(22)23)21-20(24)15-6-4-5-14(2)11-15/h4-11,16H,3,12-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNTZTAQXSELNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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